6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

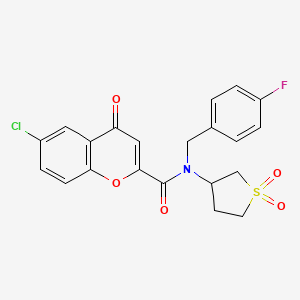

This compound is a synthetic chromene-carboxamide derivative characterized by a 4-oxo-4H-chromene backbone substituted with a chlorine atom at position 6, a 4-fluorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s crystallographic parameters, including bond lengths and angles, were likely refined using SHELX software, a widely adopted tool for small-molecule structural analysis .

Properties

Molecular Formula |

C21H17ClFNO5S |

|---|---|

Molecular Weight |

449.9 g/mol |

IUPAC Name |

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H17ClFNO5S/c22-14-3-6-19-17(9-14)18(25)10-20(29-19)21(26)24(16-7-8-30(27,28)12-16)11-13-1-4-15(23)5-2-13/h1-6,9-10,16H,7-8,11-12H2 |

InChI Key |

NETVYWRALROZQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the dioxidotetrahydrothiophenyl group: This step might involve nucleophilic substitution or addition reactions.

Formation of the carboxamide linkage: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions might target the carbonyl groups in the chromene or carboxamide moieties.

Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the chromene core suggests potential antioxidant activity, while the dioxidotetrahydrothiophenyl group might interact with sulfur-containing biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Chromene-Carboxamide Derivatives

Key Findings:

Substituent Effects : The chlorine atom at position 6 in the target compound likely enhances electrophilic reactivity compared to methyl or fluorine substituents in analogs. This could influence binding affinity to enzymatic targets .

Sulfone vs. Sulfonamide Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) in the target compound may offer superior solubility over sulfonamide-containing analogs, as observed in SHELX-refined structures where sulfone groups reduce crystal packing density .

Fluorobenzyl vs. Thienylmethyl Groups : The 4-fluorobenzyl substituent provides a balance between aromatic π-stacking and polarity, contrasting with the thienylmethyl group’s higher lipophilicity, which may limit bioavailability.

Biological Activity

The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative featuring a complex structure that combines elements from thiophene, chromene, and carboxamide functionalities. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes:

- A chromene moiety, which is known for various biological activities.

- A thiophene ring that contributes to the compound's electronic properties and biological interactions.

Biological Activity Overview

Recent studies have explored the biological activities of compounds similar to this compound. These investigations have primarily focused on:

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Antioxidant Activity : The antioxidant potential has been assessed through various assays that measure free radical scavenging abilities.

- Cytotoxicity : Evaluations against cancer cell lines have been conducted to determine potential anticancer properties.

Enzyme Inhibition Studies

In vitro studies indicate that compounds structurally related to the target compound exhibit significant inhibitory effects on AChE and BChE. For instance, derivatives similar to this compound showed IC50 values ranging from 5.4 μM to 19.2 μM against these enzymes. The presence of electron-withdrawing groups, such as fluorine, has been correlated with enhanced inhibitory activity due to increased binding affinity to the enzyme active sites .

Antioxidant Activity

The antioxidant capacity of related compounds was evaluated using assays such as DPPH radical scavenging and ABTS assays. The findings suggest that these compounds can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Cytotoxicity Assessments

Cytotoxicity studies were performed on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values suggesting selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have documented the biological activities of chromene derivatives:

- Multi-target Ligands : Research highlighted the design of multi-target-directed ligands based on chromene structures aimed at treating Alzheimer's disease by inhibiting cholinesterases and β-secretase .

- Structure Activity Relationship (SAR) : Detailed SAR studies revealed how modifications in substituents affected biological activity, providing insights into optimizing therapeutic efficacy .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.